4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride
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Overview
Description
“4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 268.81 . It is a powder in physical form . The IUPAC name of this compound is 1-(piperidin-4-ylsulfonyl)piperidine hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride” is 1S/C10H20N2O2S.ClH/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12;/h10-11H,1-9H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride” are not available, piperidine derivatives have been studied extensively. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride” is a powder with a molecular weight of 268.81 . It is stored at room temperature .Scientific Research Applications
- Specific Application : Treatment involving 2-amino-4-(1-piperidine) pyridine has shown inhibition of cell proliferation in HT29 and DLD-1 cells. Additionally, it arrests the cell cycle in the G1/G0 phase, which may contribute to its anticancer effects .
- Application : Researchers utilize piperidines to construct various drugs due to their versatile chemical reactivity and structural significance. These compounds are present in more than twenty classes of pharmaceuticals and alkaloids .
- Application : Radiolabeled fluoro-analogs of commercial ALK inhibitors (such as crizotinib, alectinib, and ceritinib) have been developed. These compounds exhibit enhanced CNS pharmacokinetic properties, making them potential candidates for treating brain metastases .
- Application : Researchers focus on cost-effective and rapid synthetic routes to obtain these valuable compounds. Recent reviews have explored specific methods and functionalization strategies .
- Application : Recent advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety have been a topic of interest. This knowledge benefits both novice researchers and experienced scientists .
- Application : Researchers investigate the biological activity of these derivatives, aiming to develop novel drugs. The piperidine scaffold remains a focal point in drug discovery .
Anticancer Properties
Synthetic Medicinal Blocks
Radiolabeled ALK Inhibitors
Fast and Cost-Effective Synthesis
Biologically Active Piperidines
Multicomponent Reactions and Pharmacological Activity
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride”, is an important task of modern organic chemistry .
Mechanism of Action
Piperidines
and piperazines are classes of organic compounds that contain a six-membered ring with two nitrogen atoms. They are key components in a wide range of pharmaceuticals due to their versatile chemical properties .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. They can act as agonists, antagonists, or modulators of their target receptors .
Biochemical pathways
The affected pathways can also vary widely. For example, some piperidine and piperazine derivatives can affect neurotransmitter systems, leading to changes in neuronal signaling .
Pharmacokinetics
Piperidines and piperazines can have diverse ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as the compound’s lipophilicity, size, and charge can influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, neurotransmitter release, and ion channel activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMAWNYOFMWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride |
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